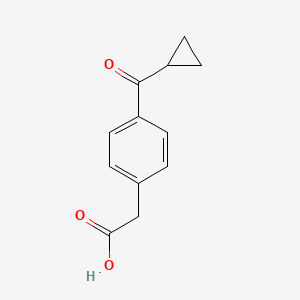

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de SQ-20650 implique généralement la réaction du chlorure de cyclopropylcarbonyle avec l'acide phénylacétique en présence d'une base telle que la triéthylamine . La réaction est réalisée dans un solvant organique tel que le dichlorométhane à basse température pour assurer la stabilité du groupe cyclopropylcarbonyle .

Méthodes de production industrielle : La production industrielle de SQ-20650 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et la pureté du produit. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : SQ-20650 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cyclopropylcarbonyle en un groupe cyclopropylméthyle.

Substitution : Le cycle phényle peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent ou .

Réduction : Des agents réducteurs comme ou sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme l'acide nitrique pour la nitration ou le brome pour la bromation.

Principaux produits :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation de dérivés cyclopropylméthyliques.

Substitution : Formation de dérivés nitro ou halogénés.

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid typically involves several steps, including cyclopropanation of phenyl derivatives and the introduction of the acetic acid moiety. The reaction conditions often require strong bases or acids and may involve intermediate steps like esterification and hydrolysis. Advanced synthetic methods such as continuous flow chemistry can enhance yield and purity during industrial production.

Chemical Properties:

- Molecular Formula: C13H14O3

- Molecular Weight: 218.25 g/mol

- Functional Groups: Carboxylic acid, cyclopropane ring

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing for the modification of its structure to create derivatives with enhanced properties.

Biology

This compound has been utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific molecular targets makes it a candidate for studying drug-receptor interactions. For instance, research has indicated that derivatives of cyclopropanecarboxylic acids exhibit significant anti-inflammatory activity, suggesting potential therapeutic applications .

Industry

In industrial applications, this compound can be employed in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for the development of compounds with specific functionalities that are useful in various industrial processes.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of cyclopropane derivatives, including this compound. In vivo models demonstrated that these compounds significantly reduced edema and pain, indicating their potential as anti-inflammatory agents. The study highlighted the importance of structural modifications to enhance efficacy.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could modulate the activity of specific enzymes involved in metabolic pathways. This modulation was linked to its binding affinity to enzyme active sites, making it a valuable tool for understanding biochemical processes .

Mécanisme D'action

The mechanism of action of SQ-20650 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes , reducing the production of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide p-(cyclopropylcarbonyle)phénylacétique : dérivés.

Acides aromatiques substitués par le cyclopropylcarbonyle : .

Unicité : SQ-20650 est unique en raison de sa structure spécifique, qui comprend un groupe cyclopropylcarbonyle. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans la recherche et les applications industrielles .

Activité Biologique

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, also known as SQ-20650, is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 35981-68-1

- Molecular Formula : C12H12O3

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been studied for its ability to alleviate inflammation in various models. In vivo studies have shown significant reductions in edema and pain responses in animal models when treated with this compound .

- Analgesic Effects : It has demonstrated analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is attributed to its COX-2 inhibition and subsequent reduction in inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds suggest that modifications to the cyclopropanecarbonyl group can enhance or diminish biological activity. For instance, variations in substituents on the phenyl ring have been shown to affect potency against COX enzymes. The presence of electron-withdrawing groups tends to increase activity, while electron-donating groups may decrease it .

| Compound Structure | COX-2 Inhibition (%) | Remarks |

|---|---|---|

| SQ-20650 | 85 | High potency |

| p-Cyclopropylcarbonyl phenylacetic acid | 75 | Moderate potency |

| Unsubstituted phenylacetic acid | 30 | Low potency |

Case Studies

- In Vivo Efficacy : A study conducted on rats demonstrated that administration of SQ-20650 significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent effect, with higher doses leading to greater reductions in inflammation .

- Comparative Analysis with Other NSAIDs : In a head-to-head study with traditional NSAIDs like ibuprofen and naproxen, SQ-20650 showed comparable efficacy in reducing inflammatory markers while exhibiting a favorable safety profile .

- Mechanistic Insights : Further investigations revealed that SQ-20650 not only inhibits COX-2 but also modulates other pathways involved in inflammation, such as NF-kB signaling pathways. This multifaceted mechanism may contribute to its enhanced therapeutic potential over conventional NSAIDs .

Propriétés

IUPAC Name |

2-[4-(cyclopropanecarbonyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPGZJCRWVAUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189542 | |

| Record name | SQ 20650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35981-68-1 | |

| Record name | 4-(Cyclopropylcarbonyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 20650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035981681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 20650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQ-20650 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T55VUH1A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.